Antileishmanial Activity Against Promastigotes: Direct Comparison with 1,3-Dioleoyl-2-linolein
In a direct comparative study, 1,3-Linolein-2-olein (MS-1) exhibited significantly superior antileishmanial activity against the promastigote stage of Leishmania aethiopica compared to its regioisomer 1,3-dioleoyl-2-linolein (MS-2). While 1,3-Linolein-2-olein demonstrated activity comparable to the reference drugs amphotericin B and miltefosine, MS-2 was explicitly noted as being less active [1]. The IC50 value for 1,3-Linolein-2-olein against promastigotes is reported as 0.079 µg/mL [2]. This head-to-head comparison establishes the structural specificity required for anti-promastigote activity within this triglyceride class.
| Evidence Dimension | Antileishmanial activity against promastigotes |
|---|---|
| Target Compound Data | IC50 = 0.079 µg/mL (comparable to amphotericin B and miltefosine) |
| Comparator Or Baseline | 1,3-Dioleoyl-2-linolein (MS-2) – less active |
| Quantified Difference | MS-1 active and comparable to reference drugs; MS-2 less active |
| Conditions | In vitro assay against Leishmania aethiopica promastigotes |
Why This Matters
This quantitative, direct comparison validates that the specific regioisomeric configuration (linoleoyl at sn-1,3; oleoyl at sn-2) is essential for achieving maximal anti-promastigote activity, guiding selection for antileishmanial screening programs.
- [1] Bekele B, Adane L, Tariku Y, Hailu A. Evaluation of antileishmanial activities of triglycerides isolated from roots of Moringa stenopetala. Med Chem Res. 2013;22:4592–4599. doi:10.1007/s00044-013-0467-x View Source
- [2] InvivoChem. 1,3-Linolein-2-Olein (1,3-linolein-2-olein). Product page. https://www.invivochem.cn/1-3-Linolein-2-Olein-1-3-linolein-2-olein.html View Source
